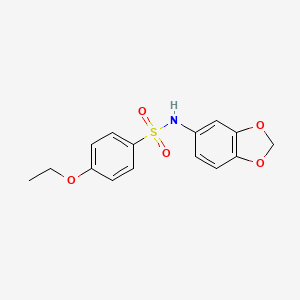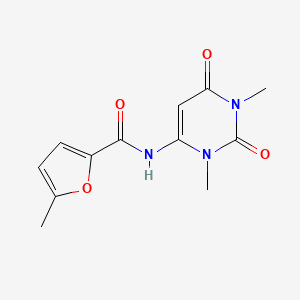![molecular formula C19H22N2O2 B5865730 N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide, commonly known as BDP-9066, is a synthetic compound that has gained significant attention in the field of scientific research. BDP-9066 is a small molecule that belongs to the class of benzamides and has been found to exhibit potential therapeutic properties.
Wirkmechanismus
BDP-9066 exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. BDP-9066 also activates the adenosine A1 receptor, which has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
BDP-9066 has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to decrease the activation of immune cells such as macrophages and T cells. BDP-9066 has also been shown to reduce pain sensitivity in animal models of acute and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
BDP-9066 has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, making it a useful compound for structure-activity relationship studies. BDP-9066 also exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms underlying these processes. However, BDP-9066 has some limitations as a research tool. It has poor solubility in water, which can limit its use in in vitro experiments. BDP-9066 also has low bioavailability, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of BDP-9066. One area of research is the development of more potent and selective analogs of BDP-9066. Another area of research is the investigation of the potential use of BDP-9066 in the treatment of cancer. Further studies are also needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of BDP-9066, and to determine its potential use in the treatment of various inflammatory and pain-related disorders.
Conclusion:
BDP-9066 is a synthetic compound that has gained significant attention in the field of scientific research. It exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. BDP-9066 has also been studied for its potential use in the treatment of cancer. Further studies are needed to elucidate the mechanisms underlying the therapeutic effects of BDP-9066, and to determine its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of BDP-9066 involves the reaction of 3,5-dimethylbenzoic acid with butyryl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with 2-aminophenylbutyramide. The final product is obtained after purification and isolation by column chromatography.
Wissenschaftliche Forschungsanwendungen
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. BDP-9066 has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-7-18(22)20-16-8-5-6-9-17(16)21-19(23)15-11-13(2)10-14(3)12-15/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQWZHQLCKOQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)
![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)

![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)

![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)
![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

